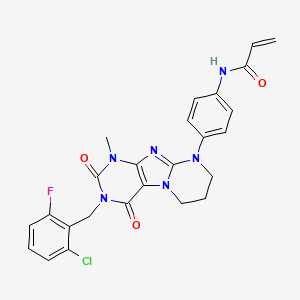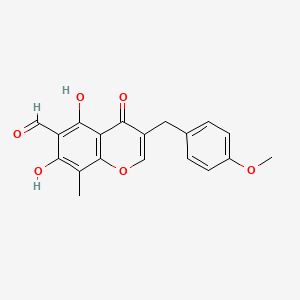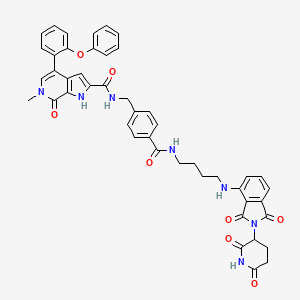
PROTAC BRD4 Degrader-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD4 Degrader-16 is a potent and selective degrader of the bromodomain-containing protein 4 (BRD4). This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific target proteins through the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play crucial roles in regulating gene expression and are implicated in various diseases, including cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC BRD4 Degrader-16 involves several key steps:
Formation of the BRD4 ligand: The synthesis begins with the preparation of a ligand that specifically binds to BRD4.
Linker attachment: A linker molecule is then attached to the BRD4 ligand.
E3 ligase ligand attachment: The final step involves the conjugation of the E3 ligase ligand to the linker-BRD4 ligand complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-throughput screening, and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aromatic rings and linker regions.
Reduction: Reduction reactions can occur at the amide bonds and other functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, are common during the synthesis of the BRD4 ligand.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various intermediates and the final this compound molecule .
科学的研究の応用
PROTAC BRD4 Degrader-16 has a wide range of scientific research applications:
作用機序
PROTAC BRD4 Degrader-16 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, which tags BRD4 with ubiquitin molecules. This ubiquitination marks BRD4 for degradation by the proteasome, leading to a reduction in BRD4 levels and subsequent modulation of gene expression . The molecular targets and pathways involved include the bromodomains of BRD4 and the E3 ligase complex .
類似化合物との比較
ARV-825: Another BRD4 degrader that has shown efficacy in preclinical models of cancer.
MZ 1: A selective BRD4 degrader with a different linker and E3 ligase ligand.
ZXH-3-26: A BRD4 degrader used in studies of liquid-liquid phase separation.
Uniqueness: PROTAC BRD4 Degrader-16 is unique due to its high selectivity and potency in degrading BRD4. It has been shown to effectively reduce BRD4 levels and modulate gene expression with minimal off-target effects . This makes it a valuable tool for studying BRD4 biology and developing new therapeutic strategies .
特性
分子式 |
C46H41N7O8 |
|---|---|
分子量 |
819.9 g/mol |
IUPAC名 |
N-[[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylcarbamoyl]phenyl]methyl]-6-methyl-7-oxo-4-(2-phenoxyphenyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C46H41N7O8/c1-52-26-33(30-12-5-6-15-37(30)61-29-10-3-2-4-11-29)32-24-35(50-40(32)46(52)60)42(56)49-25-27-16-18-28(19-17-27)41(55)48-23-8-7-22-47-34-14-9-13-31-39(34)45(59)53(44(31)58)36-20-21-38(54)51-43(36)57/h2-6,9-19,24,26,36,47,50H,7-8,20-23,25H2,1H3,(H,48,55)(H,49,56)(H,51,54,57) |
InChIキー |
AQPUUPNSVBDCBQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(C1=O)NC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=CC=C7OC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


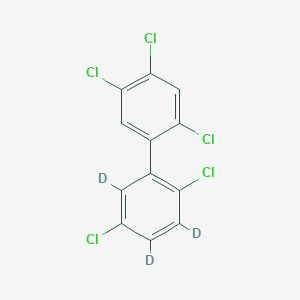
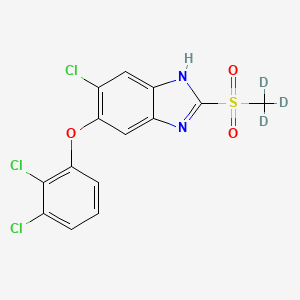
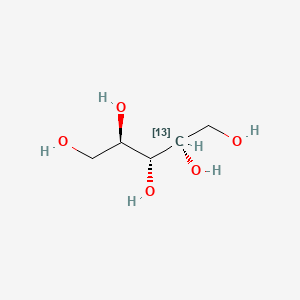
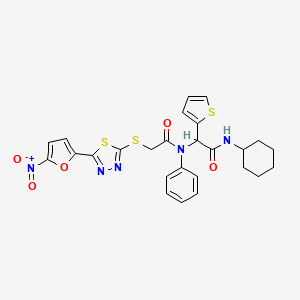
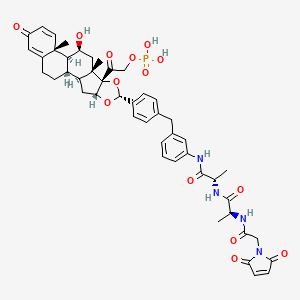
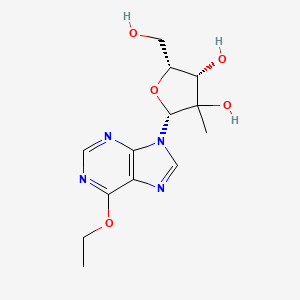
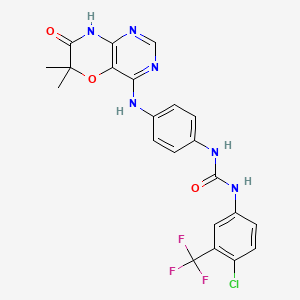
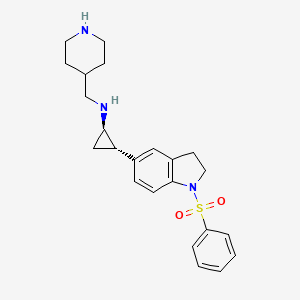
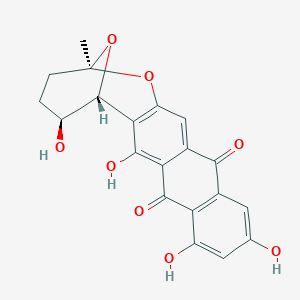
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

